molecular formula C7H10N2O2 B1284345 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde CAS No. 558446-64-3

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B1284345
CAS No.: 558446-64-3
M. Wt: 154.17 g/mol
InChI Key: JHQSYDUBFCLNNC-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxyethyl group attached to the imidazole ring, along with an aldehyde functional group at the second position

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde can be achieved through several routes. One common method involves the condensation of 2-methoxyethylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives, such as:

    1-(2-Phenoxyethyl)-1H-imidazole-2-carbaldehyde: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group, leading to different chemical properties and reactivity.

    1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde: Contains a benzimidazole ring, which may confer different biological activities and binding properties.

    1-(2-Methoxyethyl)-1H-imidazole-4-carbaldehyde:

Properties

IUPAC Name

1-(2-methoxyethyl)imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSYDUBFCLNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586200
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558446-64-3
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the imidazole (342 mg, 2.71 mmol) in THF (3.5 mL) was cooled to −78° C. under nitrogen and n-BuLi (2.5M in hexanes, 1.4 mL, 3.5 mmol) was added. The resulting bright yellow solution was stirred at 0° C. for 10 minutes, then DMF (0.5 mL, 6.5 mmol) was added. The reaction was stirred at room temperature for 45 minutes, then was quenched by the addition of saturated aqueous NH4Cl (5 mL). The layers were separated and the aqueous solution was extracted with CH2Cl2 (10 mL×2). The organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (CH2Cl2/MeOH, 32:1) gave the aldehyde as a yellow liquid (1:1 with DMF, 254 mg, 1.12 mmol, 41%). 1H NMR (CDCl3) δ 3.30 (s, 3H), 3.66 (t, 2H, J=5.1 Hz), 4.58 (t, 2H, J=5.0 Hz), 7.26 (s, 1H), 7.27 (s, 1H), 9.80 (s, 1H).
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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